Enhanced Thermal Stability of Cured Poly(2,7-diethynylfluorene) Compared to Mono-ethynyl Analog
Vacuum-deposited films of 2,7-diethynylfluorene, upon thermal curing, yield a polymer with a significantly higher decomposition onset temperature compared to the polymer derived from its mono-ethynyl analog, 2-ethynylfluorene. This enhanced thermal robustness is critical for applications requiring high-temperature processing or operational stability [1].
| Evidence Dimension | Thermal Decomposition Onset Temperature (Td, onset) |
|---|---|
| Target Compound Data | 385 °C |
| Comparator Or Baseline | 2-Ethynylfluorene: 280 °C |
| Quantified Difference | +105 °C (38% increase) |
| Conditions | Vacuum-deposited thin films, thermally cured, TGA analysis under N2 |
Why This Matters
This 105 °C higher decomposition temperature dictates the selection of 2,7-diethynylfluorene over 2-ethynylfluorene for applications requiring superior thermal budget tolerance, such as in high-temperature OLED fabrication or thermally demanding environments.
- [1] Jung SH, Kim JS, Kang Y, Lee C. Thermal and UV Curing of Vacuum Deposited Film of Acetylene Substituted Fluorenes. Polymer(Korea), 2001, 25(3), 327-333. View Source
